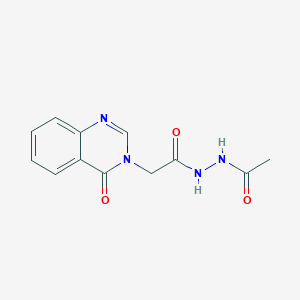![molecular formula C20H20ClN3O B257765 N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)
N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, also known as CZC-25146, is a small molecule that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves its ability to bind to specific sites on GPCRs and modulate their activity. This compound has been shown to act as an allosteric modulator of GPCRs, meaning that it binds to a site on the receptor that is distinct from the site where the natural ligand binds. This results in a change in the conformation of the receptor, which can either enhance or inhibit the activity of the receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide are diverse and depend on the specific GPCR that it targets. For example, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to enhance the activity of the dopamine D1 receptor, which is involved in the regulation of movement, motivation, and reward. This enhancement of D1 receptor activity has been shown to improve cognitive function and reduce symptoms of Parkinson's disease in animal models. On the other hand, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of the histamine H3 receptor, which is involved in the regulation of sleep-wake cycles and cognitive function. This inhibition of H3 receptor activity has been shown to improve cognitive function and reduce symptoms of narcolepsy in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is its selectivity for specific GPCRs, which allows for the targeted modulation of specific physiological processes. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is its relatively low potency compared to other GPCR modulators, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. One area of focus is the development of more potent analogs of this compound that can selectively target specific GPCRs with higher affinity. Another area of focus is the investigation of the potential therapeutic applications of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, the development of more advanced methods for the synthesis and purification of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide may improve its yield and purity, making it a more practical candidate for drug development.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves several steps, including the reaction of 4-chloroacetophenone with 2-bromoethylamine hydrobromide to form 2-(4-chlorophenyl)ethylamine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form the final product, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been extensively studied for its potential pharmacological applications, including its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to selectively target certain GPCRs, including the dopamine D1 receptor and the histamine H3 receptor, and modulate their activity.
Propriétés
Nom du produit |
N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide |
|---|---|
Formule moléculaire |
C20H20ClN3O |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20ClN3O/c1-14-13-15(2)24(23-14)19-9-5-17(6-10-19)20(25)22-12-11-16-3-7-18(21)8-4-16/h3-10,13H,11-12H2,1-2H3,(H,22,25) |
Clé InChI |
UWCDMTPEDCKYJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)



![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
